Cas no 1609484-28-7 (3-Bromospiro[fluorene-9,9'-xanthene])
![3-Bromospiro[fluorene-9,9'-xanthene] structure](https://ja.kuujia.com/scimg/cas/1609484-28-7x500.png)
3-Bromospiro[fluorene-9,9'-xanthene] 化学的及び物理的性質
名前と識別子
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- 3-bromospiro[fluorene-9,9'-xanthene]
- Spiro[9H-fluorene-9,9'-[9H]xanthene], 3-bromo-
- 3-bromosprio[fluorene-9,9'-xanthene
- Spiro[9H-fluorene-9,9'-[9H]xanthene],3-bromo-
- 3-bromosprio[fluorene-9,9-xanthene
- G63007
- 1609484-28-7
- DB-165737
- 3-Bromospiro[9H-fluorene-9,9-[9h]xanthene]
- SCHEMBL15713471
- 3-Bromospiro[fluorene-9,9'-xanthene]
-
- インチ: 1S/C25H15BrO/c26-16-13-14-20-18(15-16)17-7-1-2-8-19(17)25(20)21-9-3-5-11-23(21)27-24-12-6-4-10-22(24)25/h1-15H
- InChIKey: DGLBXGSXRRICJF-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C2C(=C1)C1C=CC=CC=1C12C2C=CC=CC=2OC2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 410.03063 g/mol
- どういたいしつりょう: 410.03063 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 27
- 回転可能化学結合数: 0
- 複雑さ: 539
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7
- ぶんしりょう: 411.3
- トポロジー分子極性表面積: 9.2
3-Bromospiro[fluorene-9,9'-xanthene] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A717799-5g |
3-bromosprio[fluorene-9,9'-xanthene |
1609484-28-7 | 95% | 5g |
$164.0 | 2024-04-23 | |
Ambeed | A717799-250mg |
3-bromosprio[fluorene-9,9'-xanthene |
1609484-28-7 | 95% | 250mg |
$19.0 | 2024-04-23 | |
1PlusChem | 1P020M4K-5g |
3-bromosprio[fluorene-9,9-xanthene |
1609484-28-7 | 95% | 5g |
$164.00 | 2024-06-20 | |
1PlusChem | 1P020M4K-1g |
3-bromosprio[fluorene-9,9-xanthene |
1609484-28-7 | 95% | 1g |
$47.00 | 2024-06-20 | |
Ambeed | A717799-1g |
3-bromosprio[fluorene-9,9'-xanthene |
1609484-28-7 | 95% | 1g |
$47.0 | 2024-04-23 | |
1PlusChem | 1P020M4K-250mg |
3-bromosprio[fluorene-9,9-xanthene |
1609484-28-7 | 95% | 250mg |
$19.00 | 2024-06-20 |
3-Bromospiro[fluorene-9,9'-xanthene] 関連文献
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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S. Ahmed Chem. Commun., 2009, 6421-6423
3-Bromospiro[fluorene-9,9'-xanthene]に関する追加情報
Introduction to 3-Bromospiro[fluorene-9,9'-xanthene] (CAS No. 1609484-28-7)
The compound 3-Bromospiro[fluorene-9,9'-xanthene], identified by the CAS number 1609484-28-7, is a sophisticated spirocyclic molecule that has garnered significant attention in the field of organic chemistry and materials science. Its unique structural configuration, featuring a spiro linkage between a fluorene and a xanthene moiety, endows it with distinct photophysical and electronic properties that make it a valuable candidate for various applications, particularly in optoelectronic devices and pharmaceutical research.
At the core of the compound's appeal lies its spirocyclic structure, which combines the rigidity and electron-deficient nature of the xanthene ring with the extended π-conjugation and fluorescence characteristics of fluorene. This architectural design not only enhances thermal stability but also allows for tunable emission wavelengths, making it highly suitable for use in light-emitting diodes (LEDs), organic light-emitting devices (OLEDs), and fluorescent sensors. The bromine substituent at the 3-position provides a reactive handle for further functionalization, enabling chemists to tailor its properties for specific applications.
Recent advancements in the synthesis of spiro[fluorene-xanthene] derivatives have highlighted the versatility of 3-Bromospiro[fluorene-9,9'-xanthene] as a building block. Researchers have demonstrated efficient synthetic routes that leverage transition-metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling, to construct the spirocore with high regioselectivity. These methods not only improve yield but also minimize byproduct formation, making the compound more accessible for industrial-scale production.
In the realm of optoelectronics, 3-Bromospiro[fluorene-9,9'-xanthene] has been explored as an emissive layer in OLEDs due to its excellent hole-transporting capabilities and high fluorescence quantum yield. Studies have shown that devices incorporating this compound exhibit superior performance in terms of brightness and efficiency compared to those using conventional organic dyes. The spirocyclic structure's rigidity also contributes to better film formation, which is crucial for achieving uniform device performance.
Beyond optoelectronics, 3-Bromospiro[fluorene-9,9'-xanthene] has shown promise in bioimaging applications. Its bright fluorescence and photostability make it an ideal candidate for tracking biological molecules in living cells. Functionalized derivatives of this compound have been used as fluorescent probes to study protein-protein interactions and cellular processes. The bromine atom at the 3-position allows for easy conjugation with biomolecules via click chemistry or other bioconjugation strategies, facilitating its integration into complex biological assays.
The pharmaceutical industry has also taken note of 3-Bromospiro[fluorene-9,9'-xanthene] due to its potential as a scaffold for drug discovery. The spirocyclic core can mimic natural products and bioactive molecules, providing a starting point for designing novel therapeutic agents. Computational studies have predicted that derivatives of this compound may exhibit inhibitory activity against certain enzymes involved in metabolic pathways relevant to diseases such as cancer and inflammation. While further research is needed to validate these predictions experimentally, the compound's unique structure offers an exciting avenue for medicinal chemistry exploration.
One particularly intriguing aspect of 3-Bromospiro[fluorene-9,9'-xanthene] is its ability to undergo photochemical transformations under specific conditions. For instance, researchers have reported that irradiation with ultraviolet light can induce structural rearrangements or cross-linking reactions, which could be exploited for creating stable polymers or coatings with tailored properties. This photoresponsiveness makes it a versatile material for applications ranging from advanced sensors to smart coatings that respond to environmental stimuli.
The synthesis and application of 3-Bromospiro[fluorene-9,9'-xanthene] also highlight the importance of green chemistry principles in modern research. Efforts have been made to develop solvent-free or low-solvent synthetic protocols that reduce environmental impact while maintaining high yields. Additionally, catalytic methods that minimize waste and energy consumption are being prioritized to align with sustainable practices in chemical manufacturing.
In conclusion,3-Bromospiro[fluorene-9,9'-xanthene] (CAS No. 1609484-28-7) is a multifaceted compound with broad applicability across multiple disciplines. Its unique structural features and tunable properties make it an invaluable material for optoelectronic devices、bioimaging、and pharmaceutical research. As synthetic methodologies continue to evolve,the potential uses of this spirocyclic molecule are likely to expand,further solidifying its role as a key player in advanced materials science and chemical innovation.
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